molecular formula C6H9IO B6166837 1-iodo-3-methoxybicyclo[1.1.1]pentane CAS No. 136863-37-1

1-iodo-3-methoxybicyclo[1.1.1]pentane

Cat. No.: B6166837
CAS No.: 136863-37-1
M. Wt: 224
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Description

Unique Structural Characteristics of the Bicyclo[1.1.1]pentane (BCP) Core

Geometric Rigidity and Three-Dimensionality

The BCP core is characterized by its exceptional rigidity. This rigidity arises from its fused cyclobutane (B1203170) rings, which lock the bridgehead carbons (C1 and C3) and their substituents into a fixed, linear orientation with a 180° exit vector. nih.govacs.org This three-dimensional arrangement is a key reason for the growing interest in BCPs as replacements for flat aromatic rings in drug design, a concept often referred to as "escaping from flatland". pnas.orgnih.gov The defined spatial arrangement of functional groups on the BCP scaffold can lead to improved pharmacological profiles. nih.gov Molecular dynamics simulations and crystallographic data have confirmed the high rigidity of the BCP ring system compared to the more flexible benzene (B151609) ring. nih.gov

Strain Energy Considerations and Electronic Structure

Bicyclo[1.1.1]pentane is a highly strained molecule, with a reported strain energy of approximately 66.6 kcal/mol. nih.govacs.org This high strain is a consequence of the eclipsed conformations of the ethane (B1197151) bridges. Despite this significant strain, the BCP core is generally kinetically stable. nih.gov The unusual bonding within the BCP cage, particularly in its precursor [1.1.1]propellane, influences its reactivity. The central bond in propellane is described as having "inverted" geometry, making it susceptible to ring-opening reactions with radicals and anions to form BCP derivatives. researchgate.net This reactivity is not merely a "strain-release" process but is also stabilized by the delocalization of electron density during the transition state. nih.govacs.org

Properties

CAS No.

136863-37-1

Molecular Formula

C6H9IO

Molecular Weight

224

Purity

95

Origin of Product

United States

Overview of Functionalized Bicyclo 1.1.1 Pentanes As Molecular Building Blocks

Functionalized BCPs are widely recognized as crucial building blocks in medicinal chemistry and materials science. researchgate.netdigitellinc.com They serve as non-classical bioisosteres for common motifs like para-substituted arenes, alkynes, and tert-butyl groups. nih.govacs.org The replacement of a planar phenyl ring with a three-dimensional BCP scaffold can lead to significant improvements in physicochemical properties, such as increased solubility and metabolic stability, and can reduce non-specific binding. researchgate.netdomainex.co.uk The ability to introduce a wide array of substituents at the bridgehead positions has made BCPs a versatile tool for drug discovery programs. nih.govpnas.org

Contextual Importance of Halogenated and Oxygenated Bcp Derivatives, Including 1 Iodo 3 Methoxybicyclo 1.1.1 Pentane

Precursor Chemistry and Generation of Reactive Intermediates

The synthesis of functionalized BCPs is intrinsically linked to the chemistry of highly strained and reactive precursors. Understanding the generation and reactivity of these intermediates is fundamental to accessing the desired BCP scaffolds.

Synthesis and Reactivity of [1.1.1]Propellane

[1.1.1]Propellane is a remarkable, highly strained hydrocarbon that serves as the most common and versatile entry point to the BCP skeleton. researchgate.net Its structure, featuring an inverted geometry at the two bridgehead carbons, makes the central carbon-carbon bond exceptionally reactive. figshare.com The first synthesis of [1.1.1]propellane was reported by Wiberg and Walker in 1982, involving a multi-step sequence starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. figshare.com A more practical and widely used synthesis was later developed by Szeimies, which begins with the dibromocarbene addition to 3-chloro-2-(chloromethyl)propene. figshare.com

The high degree of strain in [1.1.1]propellane, estimated to be around 102 kcal/mol, drives its reactivity. figshare.com The central bond readily undergoes cleavage upon reaction with a variety of reagents, including radicals, anions, and electrophiles, leading directly to 1,3-disubstituted BCPs. researchgate.netacs.org This reactivity profile has made [1.1.1]propellane a cornerstone in the synthesis of a vast array of BCP derivatives. Radical additions, in particular, are very common as they readily cleave the central bond. researchgate.net However, the instability of [1.1.1]propellane, which requires it to be stored as a solution at low temperatures, presents practical challenges for its handling and storage. rsc.orgacs.org

Preparation and Utility of 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)

To circumvent the challenges associated with the volatility and instability of [1.1.1]propellane, more stable precursors have been developed. Among these, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) has emerged as a valuable and storable crystalline solid. rsc.orgacs.org DIBCP is readily prepared by the reaction of a solution of [1.1.1]propellane with iodine. rsc.orgsci-hub.se This reaction is often considered a titration method to determine the concentration of a [1.1.1]propellane solution. sci-hub.se

DIBCP serves as a stable feedstock for the introduction of the BCP moiety, offering an alternative to the direct use of the more hazardous [1.1.1]propellane. rsc.orgacs.orglboro.ac.uk The utility of DIBCP lies in its ability to undergo nucleophilic substitution reactions at the bridgehead positions, allowing for the introduction of various functional groups. rsc.orglboro.ac.uk This makes DIBCP a key intermediate in the synthesis of a range of functionalized BCPs, including the target compound of this article.

Direct Synthesis Routes to this compound

The most direct approach to synthesizing this compound involves the selective functionalization of a pre-existing BCP scaffold, namely DIBCP.

Nucleophilic Substitution Reactions with Alkoxide Species

The reaction of 1,3-diiodobicyclo[1.1.1]pentane with nucleophiles provides a direct pathway to monosubstituted iodo-BCP derivatives. The reaction with sodium methoxide (B1231860) (MeONa) has been reported to yield normal substitution products, which in this case would be this compound. researchgate.netlboro.ac.uk

While specific, detailed experimental procedures and isolated yields for the direct synthesis of this compound are not extensively documented in readily available primary literature, the general transformation is recognized. The reaction is presumed to proceed by the nucleophilic attack of the methoxide ion on one of the iodine-bearing bridgehead carbons of DIBCP.

A study by Monroe et al. provides some context for such transformations, where a bicyclo[1.1.1]pentyl-pyridinium iodide salt is reacted with sodium methoxide in methanol (B129727) to achieve a different transformation. acs.org This indicates the compatibility of the BCP core with methoxide under certain conditions.

Table 1: Nucleophilic Substitution on DIBCP with Sodium Methoxide

Reactant 1Reactant 2ProductReference
1,3-Diiodobicyclo[1.1.1]pentaneSodium MethoxideThis compound researchgate.netlboro.ac.uk

Mechanistic Considerations in Direct Functionalization

The mechanism of nucleophilic substitution on 1,3-diiodobicyclo[1.1.1]pentane is thought to involve the formation of a relatively stable carbocationic intermediate. rsc.orglboro.ac.uk It is proposed that the nucleophile attacks one of the iodine atoms, leading to the formation of a stabilized 3-iodo-1-bicyclo[1.1.1]pentyl cation. This intermediate can then be trapped by a nucleophile, such as the methoxide ion, to yield the substitution product. researchgate.netrsc.org

An important consideration in these reactions is the potential for a competing elimination pathway, which would lead to the regeneration of [1.1.1]propellane. sci-hub.se The balance between substitution and elimination is influenced by the nature of the nucleophile and the reaction conditions. For instance, reaction of DIBCP with ethoxide has been reported to favor the formation of [1.1.1]propellane. sci-hub.se The specific factors that favor the desired substitution with methoxide over elimination are a subject of ongoing investigation.

Indirect Synthesis Approaches via Derivatization of Pre-functionalized BCPs

Indirect routes to this compound would conceptually involve the synthesis of a BCP with a different set of functional groups, followed by their conversion to the target iodo and methoxy functionalities. For instance, one could envision the synthesis of a BCP derivative bearing a hydroxyl group at one bridgehead and a functional group amenable to iodination at the other.

Strategies for Introducing the Methoxy Group

The introduction of a methoxy group onto the bicyclo[1.1.1]pentane scaffold can be accomplished through various synthetic routes, often involving the functionalization of a precursor molecule. One notable approach involves the synthesis of BCP derivatives bearing a methoxymethyl group, which can serve as a stable precursor or a target moiety itself. For instance, the synthesis of 4-iodo-1-(3-(methoxymethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole has been documented, showcasing the incorporation of a methoxymethyl unit. sci-hub.se Another strategy involves the use of precursors like 1-iodo-3-(p-methoxyphenyl)bicyclo[1.1.1]pentane, where the methoxy group is part of an aryl substituent attached to the BCP core. molaid.com

Direct introduction of a methoxy group can be challenging. Often, a hydroxyl group is first installed and subsequently methylated. A common precursor for a hydroxyl group is a methoxymethyl (MOM) protected alcohol, which has been utilized in the synthesis of [1.1.1]propellanes bearing this functional group in a side chain. chemrxiv.orgpnas.org Nucleophilic substitution reactions on 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) with nucleophiles like methanol or methoxide could theoretically provide a direct route, although conditions must be carefully optimized to favor the mono-substituted product over the di-substituted one and to manage the reactivity of the starting material. acs.org

A documented synthesis of this compound highlights the specific challenges and successes in creating this particular arrangement of substituents. figshare.com

Methods for Selective Iodination

Selective iodination at a bridgehead position of the BCP core is a critical step for synthesizing compounds like this compound and for providing a versatile synthetic handle for further functionalization.

A primary method for introducing iodine is through the reaction of [1.1.1]propellane with molecular iodine, which typically yields 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). acs.orgrsc.org While this produces a di-iodinated product, DIBCP is a valuable and storable feedstock for producing other BCP derivatives. acs.orglboro.ac.uk

For selective mono-iodination, radical-based approaches are highly effective. The addition of nitrogen-centered radicals, generated from precursors like α-iodoaziridines, to [1.1.1]propellane results in the formation of 1,3-disubstituted BCPs where one substituent is an iodo group, such as iodo-BCPAs (iodo-bicyclo[1.1.1]pentylamines). researchgate.net Another powerful technique is the iodo-sulfenylation of [1.1.1]propellane, which occurs via electrophilic activation and allows for the synthesis of BCPs with both a sulfur-containing group and an iodine atom at the bridgeheads. nih.gov

A light-enabled, catalyst-free reaction between alkyl iodides and [1.1.1]propellane offers a scalable and clean method to produce a wide range of BCP iodides. nih.gov This reaction often provides products with high purity that can be used directly in subsequent steps. nih.gov Additionally, a photo-Hunsdiecker reaction provides a metal-free pathway to generate iodo-BCPs from the corresponding carboxylic acids at room temperature. chemrxiv.org

The table below summarizes key iodination methods.

Table 1: Methods for the Iodination of Bicyclo[1.1.1]pentane Scaffolds
Method Reagents/Conditions Product Type Reference
Propellane Di-iodination [1.1.1]Propellane, I₂ 1,3-Diiodobicyclo[1.1.1]pentane acs.orgrsc.org
Radical Addition [1.1.1]Propellane, α-Iodoaziridines 1-Amino-3-iodobicyclo[1.1.1]pentanes researchgate.net
Iodo-sulfenylation [1.1.1]Propellane, Heterocyclic thiols, NIS 1-Iodo-3-thio-bicyclo[1.1.1]pentanes nih.gov
Light-enabled ATRA [1.1.1]Propellane, Alkyl iodides, Light 1-Alkyl-3-iodobicyclo[1.1.1]pentanes nih.gov
Photo-Hunsdiecker Reaction BCP-Carboxylic acid, Light Iodo-bicyclo[1.1.1]pentanes chemrxiv.org

Modern Synthetic Approaches for Functionalized BCPs Applicable to this compound

The synthesis of functionalized BCPs has been revolutionized by modern techniques that offer high efficiency, functional group tolerance, and scalability. These methods are directly applicable to the synthesis of complex BCPs, including this compound.

Radical-Mediated Functionalization Pathways

Radical-mediated reactions are a cornerstone of BCP synthesis, primarily involving the addition of radicals to the highly strained central bond of [1.1.1]propellane. nih.govnih.govresearchgate.net These methods are valued for their mild conditions and broad functional group compatibility. acs.org

Atom Transfer Radical Addition (ATRA) reactions, often initiated by triethylborane, provide a milder alternative to older, harsher methods for creating BCP halides. nih.govacs.org This approach avoids the need for mercury lamp irradiation or strong bases like methyllithium. acs.org The resulting BCP iodides are versatile intermediates that can be further functionalized, for example, through Giese-type reactions to form new carbon-carbon bonds. researchgate.netnih.gov

A powerful multicomponent strategy involves the reaction of [1.1.1]propellane with radicals generated from readily available starting materials like carboxylic acids and organohalides, enabling the rapid synthesis of a diverse array of functionalized BCPs. nih.gov

Photocatalytic Methods for Strain-Release Functionalization

Visible-light photocatalysis has emerged as a powerful tool for the functionalization of BCPs, offering exceptional control and mild reaction conditions. researchgate.net These methods often rely on the strain-release reactivity of [1.1.1]propellane. researchgate.netrsc.org

Photoredox catalysis, frequently employing iridium-based catalysts, enables a variety of transformations. nih.gov This includes ATRA reactions of alkyl halides and Giese reactions of BCP iodides for subsequent functionalization. researchgate.netnih.gov A notable application is the multicomponent heteroarylation of [1.1.1]propellane, which allows for the one-step synthesis of complex heteroarylated BCPs. thieme-connect.comnih.gov Metallaphotoredox catalysis has also been successfully applied to the cross-coupling of bench-stable BCP trifluoroborate salts with aryl halides. acs.org

Continuous Flow Chemical Synthesis Techniques

To address challenges associated with the handling and scalability of [1.1.1]propellane, continuous flow synthesis has been developed as a robust and efficient platform. rsc.orgresearchgate.net This technology allows for the on-demand generation of [1.1.1]propellane, which can be immediately used in subsequent reactions to form various BCP derivatives. rsc.orgrsc.orgnih.gov

Flow chemistry enables the synthesis of gram quantities of key BCP building blocks, such as 1,3-diiodobicyclo[1.1.1]pentane, with high throughput. rsc.org Furthermore, continuous photochemical transformations of [1.1.1]propellane have been developed, combining the benefits of photocatalysis and flow technology for the efficient production of valuable functionalized BCPs. rsc.orgrsc.org A scalable, light-driven flow synthesis of BCP halides from alkyl iodides and propellane has been reported, which notably requires no catalyst or additives. nih.gov

The table below highlights modern synthetic approaches for BCP functionalization.

Table 2: Modern Synthetic Approaches for Functionalized BCPs
Approach Key Features Typical Reaction Reference
Radical-Mediated Mild initiation (e.g., Et₃B), high functional group tolerance. ATRA of alkyl halides to [1.1.1]propellane. nih.govresearchgate.netacs.org
Photocatalytic Visible light, Iridium catalysts, multicomponent reactions. Photoredox-catalyzed Giese reaction of BCP iodides. researchgate.netnih.govthieme-connect.com
Continuous Flow On-demand generation of [1.1.1]propellane, scalability. Flow synthesis of 1,3-diiodobicyclo[1.1.1]pentane. rsc.orgrsc.orgresearchgate.net

Reactivity of the Iodine Substituent

The carbon-iodine (C-I) bond at the bridgehead position of this compound is the primary site of reactivity, allowing for a variety of chemical transformations. The nature of this bond allows for its dissociation through several pathways, including the formation of a bicyclo[1.1.1]pentyl cation, a bicyclo[1.1.1]pentan-1-ide anion, or a bicyclo[1.1.1]pentyl radical. thieme-connect.com

Despite the steric hindrance and the non-classical geometry of the bridgehead carbon, which would typically disfavor S(_N)2 reactions, nucleophilic substitution reactions can occur. These reactions often proceed through a mechanism involving the formation of a bridgehead carbocation, which is stabilized by the solvent or other nucleophiles present in the reaction mixture. nih.gov

Research by Adcock and Gakh demonstrated that 1,3-diiodobicyclo[1.1.1]pentane can react with various nucleophiles. figshare.com For instance, the reaction of 1,3-diiodobicyclo[1.1.1]pentane with pyridine (B92270) leads to the formation of a stable bicyclo[1.1.1]pentylpyridinium salt. nih.gov This reactivity suggests that the 3-methoxy derivative would undergo similar transformations. The reaction of 1,3-diiodobicyclo[1.1.1]pentane with sodium ethoxide was found to produce [1.1.1]propellane. This propellane can then react with methyl hypoiodite (B1233010) in the presence of methanol to yield this compound. researchgate.net

Wiberg and McMurdie's investigation into the solvolysis of bicyclo[1.1.1]pentyl-1 derivatives provided evidence for the formation of bicyclo[1.1.0]butanes from 1-iodo-BCPs in the presence of sodium azide (B81097), as observed by NMR spectroscopy. chemrxiv.org More recent work has shown that iodo-BCPs react with nitrogen and sulfur nucleophiles, such as primary and secondary amines or aliphatic thiols, to form substituted bicyclo[1.1.0]butane products. chemrxiv.org

Table 1: Examples of Nucleophilic Displacement Reactions with Iodo-BCP Derivatives

Nucleophile Product Type Reference
Pyridine BCP-Pyridinium Salt nih.gov
Sodium Azide Bicyclo[1.1.0]butane chemrxiv.org
Morpholine Bicyclo[1.1.0]butane chemrxiv.org
2-Mercaptoethanol Bicyclo[1.1.0]butane chemrxiv.org

The C-I bond in this compound is susceptible to homolytic cleavage, enabling a range of radical reactions. The addition of radicals to [1.1.1]propellane is a common method for synthesizing 1,3-disubstituted BCPs. thieme-connect.com For example, the light-promoted reaction between alkyl iodides and [1.1.1]propellane provides a scalable route to functionalized BCP iodides without the need for catalysts or initiators. nih.gov

The resulting bicyclo[1.1.1]pentyl radical is an important intermediate that can participate in various transformations. For instance, the reduction of the C-I bond can be achieved using radical-based methods, such as with tributyltin hydride (Bu(_3)SnH) and azobisisobutyronitrile (AIBN). nih.gov

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable electrophile for such transformations. rsc.org While early methods often used the BCP moiety as the organometallic component, recent advancements have enabled the use of iodo-BCPs as the electrophilic partner. chemrxiv.orgnih.gov

Iron-catalyzed Kumada cross-coupling has been successfully employed for the reaction of iodo-BCPs with aryl and heteroaryl Grignard reagents, providing access to a wide range of 1,3-C-disubstituted BCPs under mild conditions. chemrxiv.orgnih.gov This represents a significant advancement as it is the first general use of iodo-BCPs as electrophiles in cross-coupling reactions. nih.gov

Palladium and nickel catalysts are also effective for coupling BCP derivatives. researchgate.net For instance, 3-substituted bicyclo[1.1.1]pentyl-1-zinc derivatives, which can be prepared from the corresponding iodo-BCPs, undergo coupling with various alkenyl, aryl, and biaryl halides and triflates. researchgate.net Furthermore, copper-catalyzed reactions of iodo-BCPs with N-azoles have been demonstrated. nih.gov The Sonogashira coupling of 1-azido-3-iodobicyclo[1.1.1]pentane with terminal alkynes is another example of the utility of iodo-BCPs in metal-catalyzed reactions. nih.govchemrxiv.org

Table 2: Metal-Catalyzed Cross-Coupling Reactions of Iodo-BCPs

Coupling Type Catalyst Coupling Partner Product Reference
Kumada Iron Aryl/Heteroaryl Grignard 1-Aryl/Heteroaryl-3-substituted BCP chemrxiv.orgnih.gov
Negishi Nickel/Palladium Alkenyl/Aryl Halides 1-Alkenyl/Aryl-3-substituted BCP researchgate.net
Buchwald-Hartwig Copper N-azoles 1-(N-azolyl)-3-substituted BCP nih.gov
Sonogashira Copper/Palladium Terminal Alkynes 1-Alkynyl-3-substituted BCP nih.govchemrxiv.org

Reactivity of the Methoxy Substituent

The methoxy group at the C3 position of the BCP cage also influences the molecule's reactivity, both through its potential for chemical transformation and its electronic effects on the scaffold.

While the methoxy group is generally stable, it can be cleaved under certain conditions to yield the corresponding alcohol, bicyclo[1.1.1]pentan-1-ol. This transformation would typically require harsh conditions, such as strong acids or Lewis acids. The resulting alcohol can then be further functionalized.

The electronic properties of the methoxy substituent can influence the reactivity of the BCP cage. The oxygen atom's lone pairs can exert a +M (mesomeric) effect, while its electronegativity leads to a -I (inductive) effect. These electronic effects can modulate the stability of reactive intermediates formed at the C1 position. For example, the electron-donating nature of the methoxy group could potentially stabilize a bridgehead carbocation, thereby influencing the rates and outcomes of nucleophilic substitution reactions.

Transformations Involving the Bicyclo[1.1.1]pentane Cage

The inherent strain of the BCP core dictates its reactivity, leading to unique chemical transformations.

While the BCP core is surprisingly stable, it can undergo ring-opening under specific conditions. For instance, the reaction of 1,3-diiodobicyclo[1.1.1]pentane with 2-chloropyridine (B119429) in acetone (B3395972) can lead to a rearranged product, 1-iodo-3-methylenecyclobutane, which then undergoes nucleophilic substitution. nih.gov This rearrangement highlights a potential pathway for accessing cyclobutane (B1203170) derivatives from BCPs. The stability of the BCP cage is a key consideration, as ring-opening can compete with desired functionalization reactions, particularly when carbocationic intermediates are involved. acs.org Studies on the ring-opening of the 1-bicyclo[1.1.1]pentyl radical have shown a significant energy barrier, indicating a general reluctance to undergo such transformations under radical conditions. acs.org

Direct functionalization of the C-H bonds on the BCP core represents a powerful strategy for elaborating its structure without relying on pre-installed functional groups. Research has demonstrated that selective C-H functionalization at the tertiary C-H bond of the BCP framework is achievable using dirhodium tetracarboxylate catalysts and donor/acceptor carbene precursors. springernature.com This method allows for the formation of new C-C bonds while preserving the integrity of the strained carbocyclic framework. springernature.comnsf.gov This approach is particularly noteworthy as it can provide access to chiral-substituted BCPs, which are otherwise challenging to synthesize. nsf.govresearchgate.net The selectivity for the tertiary C-H bond over the secondary C-H bonds is a key advantage of this methodology. springernature.com

The transformation of BCP derivatives into other strained carbocycles, such as bicyclo[1.1.0]butanes, is a less common but mechanistically interesting process. The reaction of 1,3-diiodobicyclo[1.1.1]pentane with certain nucleophiles can lead to the in-situ formation of [1.1.1]propellane. acs.org While not a direct conversion of the methoxy-substituted derivative, this reactivity highlights the potential for the BCP skeleton to serve as a precursor to even more strained systems. For example, the reaction of 1,3-diiodobicyclo[1.1.1]pentane with ethoxide ion was found to produce [1.1.1]propellane through a nucleophilic attack on one of the iodine atoms. acs.org

Mechanistic Investigations of Key Reactions of this compound

Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and developing new synthetic methodologies.

Reactions at the bridgehead position of BCPs can proceed through various mechanistic pathways, including S_N1, S_N2, and radical mechanisms.

Radical Pathways: A prevalent pathway for the functionalization of BCPs involves radical reactions, often initiated from [1.1.1]propellane. liverpool.ac.ukthieme-connect.comchemistryviews.org For instance, the reaction of alkyl iodides with [1.1.1]propellane can be initiated by light, without the need for catalysts or additives, to form 1-iodo-3-alkylbicyclo[1.1.1]pentanes. nih.gov This highlights a robust and scalable method for accessing functionalized BCPs. Mechanistic studies involving radical trapping experiments have confirmed the involvement of acyl radicals in the synthesis of BCP-ketones. keaipublishing.com

Nucleophilic Substitution (S_N1 and S_N2): Nucleophilic substitution at the bridgehead carbon of BCPs is also a viable pathway. The reaction of 1,3-diiodobicyclo[1.1.1]pentane with various pyridine nucleophiles proceeds via a nucleophilic substitution manifold to yield bicyclo[1.1.1]pentylpyridinium salts. nih.gov The formation of a discrete 3-iodobicyclo[1.1.1]pentyl-1 cation intermediate has been proposed in some reactions, suggesting an S_N1-type mechanism. acs.org The exceptional reactivity of bridgehead amines on the BCP core in condensation reactions is attributed to a combination of low steric hindrance and high intrinsic nucleophilicity, suggesting favorable kinetics for substitution reactions. nih.gov

A summary of representative reaction types and their proposed mechanisms is presented in the table below.

Reaction Type Reactants Proposed Mechanism Key Findings
Iodo-sulfenylation[1.1.1]Propellane, Heterocyclic thiols, NISElectrophilic activation followed by radical additionAddresses the lack of reactivity of heterocyclic thiols in standard radical additions to propellane. liverpool.ac.uk
C-H FunctionalizationBCPs, Aryldiazoacetates, Rh₂(S-TCPTAD)₄Carbene insertionHighly selective for the tertiary C-H bond of the BCP core. springernature.com
Nucleophilic Substitution1,3-Diiodobicyclo[1.1.1]pentane, PyridinesS_N-type reactionProvides a direct route to bicyclo[1.1.1]pentylpyridinium salts. nih.gov
Radical Addition[1.1.1]Propellane, Alkyl iodidesLight-initiated radical reactionScalable, catalyst-free method for synthesizing functionalized BCPs. nih.gov

The reactivity of this compound is governed by a delicate interplay of steric and electronic factors.

Steric Effects: The rigid and compact structure of the BCP cage results in low steric hindrance around the bridgehead positions. nih.gov This steric accessibility facilitates reactions that might be hindered in more congested systems. For example, the high efficiency of condensation reactions with BCP-amines is partly attributed to this low steric profile. nih.gov However, steric hindrance can also play a role in directing reactivity, as seen in the selective functionalization of the tertiary C-H bond. nsf.gov

Electronic Effects: The electronic nature of substituents on the BCP core significantly influences its reactivity. The methoxy group in this compound is an electron-donating group, which can affect the stability of charged intermediates. In the solvolysis of 3-substituted bicyclo[1.1.1]pentyl-1-iodides, the substituent's electronic effect plays a crucial role in determining the reaction rate and pathway. acs.org For instance, a study on the solvolysis of 3-aryl-substituted bicyclo[1.1.1]pentyl-1-iodides found a ρ value of -1.7, indicating the development of positive charge at the bridgehead carbon in the transition state. acs.org This demonstrates the sensitivity of the BCP system to electronic perturbations.

Advanced Spectroscopic and Structural Characterization of 1 Iodo 3 Methoxybicyclo 1.1.1 Pentane

Solid-State Structural Analysis

X-ray Crystallography for Absolute Configuration and Bond Parameters

Direct X-ray crystallographic data for 1-iodo-3-methoxybicyclo[1.1.1]pentane, which would provide definitive information on its absolute configuration, bond lengths, and bond angles, is not available in the current body of scientific literature. However, analysis of other BCP derivatives provides a framework for what might be expected.

For instance, X-ray analysis of various BCP compounds has been crucial in understanding their unique three-dimensional structure. nih.govchemrxiv.org Studies on compounds like 1,3-diiodobicyclo[1.1.1]pentane have detailed the non-covalent interactions, such as halogen bonding, that influence their crystal packing. nih.gov It is anticipated that the crystal structure of this compound would be significantly influenced by the interplay of the bulky iodine atom and the methoxy (B1213986) group, potentially leading to specific intermolecular interactions. The rigid, cage-like BCP core enforces a nearly linear arrangement of substituents at the 1 and 3 positions.

Anticipated Bond Parameters for this compound (Hypothetical)

BondExpected Length (Å)Comments
C(bridgehead)-I~2.10 - 2.20Based on typical carbon-iodine bond lengths in aliphatic systems.
C(bridgehead)-O~1.40 - 1.45Typical for a C-O single bond in an ether linkage.
O-CH₃~1.42 - 1.44Consistent with standard methoxy group bond lengths.
C(bridgehead)-C(bridge)~1.54 - 1.58Reflective of the strained C-C bonds within the BCP cage structure.
C(bridge)-C(bridge)~1.54 - 1.58Similar to other C-C bonds within the bicyclic system.

This table is illustrative and based on general values for similar structures, not on experimental data for the specific compound.

Solution-State Structural and Conformational Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis

While specific NMR spectra for this compound are not published, the expected chemical shifts can be predicted based on data from related BCP derivatives. sci-hub.seuniv.kiev.ua The high symmetry of the BCP core typically results in simple proton and carbon NMR spectra.

For this compound, the ¹H NMR spectrum would be expected to show a singlet for the six equivalent bridge protons and a singlet for the three protons of the methoxy group. The ¹³C NMR spectrum would likely display signals for the two distinct bridgehead carbons (one attached to iodine and the other to the methoxy group), the bridge carbons, and the methyl carbon of the methoxy group. Theoretical calculations on the parent bicyclo[1.1.1]pentane have provided a basis for understanding the NMR parameters of this class of compounds. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical)

NucleusPredicted Chemical Shift (ppm)MultiplicityComments
¹H2.0 - 2.5SingletBridge protons of the BCP core.
¹H3.3 - 3.6SingletMethoxy group protons.
¹³C~10 - 20SingletBridgehead carbon attached to iodine (significant upfield shift due to the heavy atom effect).
¹³C~70 - 80SingletBridgehead carbon attached to the methoxy group.
¹³C~50 - 60SingletBridge carbons.
¹³C~55 - 60SingletMethoxy carbon.

This table is for illustrative purposes and based on general chemical shift ranges for BCP derivatives, not on experimental data for the specific compound.

Two-Dimensional NMR Techniques for Connectivity Assignments

In the event of a more complex substitution pattern or the need to confirm assignments, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. For this compound, an HSQC experiment would correlate the proton signal of the bridge hydrogens to the corresponding bridge carbon signal. An HMBC experiment would show long-range correlations, for example, from the methoxy protons to the bridgehead carbon to which the methoxy group is attached, confirming the connectivity. The use of 2D NMR has been demonstrated for the structural elucidation of other complex BCP-containing molecules. nih.govresearchgate.net

Other Spectroscopic Probes for Electronic and Vibrational Properties

Infrared and Raman Spectroscopy for Functional Group Analysis

Experimental infrared (IR) and Raman spectra for this compound are not documented. However, the vibrational modes can be predicted based on the functional groups present and studies on the parent bicyclo[1.1.1]pentane. researchgate.netaip.org

The IR spectrum would be expected to show characteristic C-H stretching vibrations of the BCP cage and the methoxy group around 2850-3000 cm⁻¹. A strong C-O stretching vibration for the ether linkage would be anticipated in the 1050-1150 cm⁻¹ region. The C-I stretching vibration would appear at lower frequencies, typically in the range of 500-600 cm⁻¹, though it may be weak in the IR spectrum.

Raman spectroscopy would be a complementary technique, particularly for observing the symmetric vibrations of the BCP cage and the C-I bond, which are often strong in Raman scattering.

Anticipated Vibrational Frequencies (Hypothetical)

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
C-H Stretch (BCP & OCH₃)2850 - 3000IR, Raman
C-O Stretch (Ether)1050 - 1150IR
BCP Cage Deformation800 - 1200IR, Raman
C-I Stretch500 - 600Raman, IR

This table is illustrative and based on characteristic group frequencies and data from related compounds, not on experimental data for the specific compound.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a powerful experimental technique used to determine the energies of electrons in molecules, providing direct insight into the electronic structure and bonding. khanacademy.orgyoutube.com This method relies on the photoelectric effect, where a sample is irradiated with high-energy photons, causing the ejection of electrons. khanacademy.org By measuring the kinetic energy of these ejected photoelectrons, the binding energies of the electrons within the molecule can be determined. khanacademy.orglibretexts.org The resulting photoelectron spectrum plots the number of photoelectrons against their binding energy, where each peak corresponds to the ionization from a specific molecular orbital. khanacademy.orgyoutube.com

The electronic structure of this compound is of particular interest due to the interplay between the localized orbitals of the substituents and the unique σ-framework of the strained BCP core. The BCP scaffold is known to facilitate strong through-bond interactions, which can influence the energies of the substituent orbitals. scm.com

Predicted Photoelectron Spectrum of this compound

A hypothetical photoelectron spectrum of this compound would be expected to exhibit distinct bands corresponding to the ionization of electrons from the iodine lone pairs, the oxygen lone pair of the methoxy group, and the σ-orbitals of the BCP framework.

Iodine Lone Pair Ionizations: The highest occupied molecular orbitals (HOMOs) of iodoalkanes are typically the non-bonding 5p lone pair orbitals of the iodine atom. cdnsciencepub.comcdnsciencepub.com These orbitals are degenerate in the isolated atom but split into two distinct energy levels in the molecule due to spin-orbit coupling, a relativistic effect prominent in heavy atoms like iodine. cdnsciencepub.com This splitting is typically on the order of 0.5-0.6 eV for simple iodoalkanes. cdnsciencepub.com Consequently, the low-energy region of the PES spectrum of this compound is expected to be dominated by two sharp bands corresponding to these iodine lone pairs. Based on data for similar iodoalkanes, these ionizations would likely appear in the 9.0-10.0 eV range. cdnsciencepub.comresearchgate.net

Methoxy Group Lone Pair Ionization: The methoxy group possesses a non-bonding lone pair orbital localized on the oxygen atom. The adiabatic ionization energy of the methoxy radical (CH₃O) has been determined to be approximately 10.701 eV. nih.gov In the context of the full molecule, this value may be slightly perturbed by the electronic influence of the BCP-iodide moiety. This ionization would likely result in a distinct band in the spectrum, potentially overlapping with the higher energy iodine lone pair signal or the onset of the BCP framework ionizations.

Bicyclo[1.1.1]pentane Framework Ionizations: The BCP cage itself has a unique electronic structure characterized by a network of σ-orbitals. acs.org The ionization energy of the parent bicyclo[1.1.1]pentane is approximately 9.65 eV. nist.gov In the substituted derivative, the energies of these framework orbitals will be influenced by the inductive and potential hyperconjugative effects of the iodo and methoxy substituents. The spectrum is expected to show a series of broader bands at higher binding energies (typically >10 eV) corresponding to the various C-C and C-H σ-bonding orbitals of the BCP skeleton. diva-portal.org A notable feature of BCP systems is the potential for strong through-bond coupling between the bridgehead substituents, mediated by the σ-framework, which could lead to further splitting and shifting of the orbital energies compared to simple alkyl-substituted analogs. scm.com

Hypothetical Ionization Energy Data

The following table presents hypothetical vertical ionization energies for this compound based on the analysis of related compounds. These values are illustrative and would require experimental verification.

Molecular OrbitalPredominant CharacterPredicted Vertical Ionization Energy (eV)Expected Spectral Features
n(I)Iodine 5p lone pair~9.2 - 9.5Sharp band, lower energy component of spin-orbit doublet
n(I)Iodine 5p lone pair~9.8 - 10.1Sharp band, higher energy component of spin-orbit doublet
n(O)Oxygen lone pair (methoxy)~10.5 - 10.9Distinct band, potentially with some vibrational structure
σ(BCP)BCP framework C-C and C-H bonds> 10.5Series of broad, overlapping bands

Theoretical and Computational Chemistry Studies on 1 Iodo 3 Methoxybicyclo 1.1.1 Pentane

Quantum Chemical Calculations on the Bicyclo[1.1.1]pentane Core

Quantum chemical calculations have been instrumental in elucidating the unconventional structural and electronic properties of the BCP scaffold.

Analysis of Strain Energy and Bond Character

The BCP core is characterized by a significant strain energy, estimated to be between 65 and 68 kcal/mol for the parent hydrocarbon. semanticscholar.orgresearchgate.net This high strain primarily originates from the eclipsed conformation of the three ethano bridges, which restricts free rotation and fixes substituents in specific spatial arrangements. Despite this high strain, BCP derivatives are often remarkably stable, with thermal stability reported up to approximately 300°C. semanticscholar.org

The bonding within the BCP cage is also a subject of considerable theoretical interest. The orbitals at the bridgehead positions used for substituent bonding have been determined to have high s-character, which contributes to the electron-withdrawing nature of the bicyclo[1.1.1]pentyl fragment. semanticscholar.org The nature of the bond between the two bridgehead carbons in the parent [1.1.1]propellane has been a topic of debate, with descriptions ranging from a covalent bond to a singlet biradicaloid interaction. researchgate.net Ab initio valence bond studies suggest that this central bond is a "charge-shift bond," where the resonance between covalent and ionic forms is a major stabilizing factor. capes.gov.br

CompoundStrain Energy (kcal/mol)Source
Bicyclo[1.1.1]pentane65–68 researchgate.net
Cyclopropane27.5 semanticscholar.org
[1.1.1]Propellane98

Investigation of Inverted Configuration at Bridgehead Carbons

A key feature of the BCP framework is the "inverted" tetrahedral geometry at the bridgehead carbon atoms. researchgate.netgoogle.com In a normal tetrahedral carbon, the four bonds are distributed in a way that maximizes their separation. However, in [1.1.1]propellane, all four bonds from the bridgehead carbons lie on one side of a plane. google.com This unusual configuration is a direct consequence of the cage's geometry and contributes significantly to its high strain energy. google.com Theoretical studies have shown that the extent to which bridgehead substituents influence this inverted configuration is related to geminal delocalization between the bridgehead and side bonds. rsc.org Magnetic shielding analysis, a computational technique, has been used to probe the bonding environment and further understand the consequences of this inverted geometry. acs.org

Electronic Structure and Reactivity Prediction of 1-iodo-3-methoxybicyclo[1.1.1]pentane

Computational methods are crucial for predicting how substituents, such as iodo and methoxy (B1213986) groups, influence the electronic properties and reactivity of the BCP core.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a standard tool for studying the ground state properties of BCP derivatives. acs.orgnih.govnih.gov These calculations can provide insights into molecular geometries, vibrational frequencies, and electronic properties. For instance, DFT calculations can be used to optimize the geometry of this compound and calculate its molecular electrostatic potential surface, which can help in understanding its non-covalent interactions. nih.gov Furthermore, DFT can be employed to calculate NMR parameters, such as chemical shifts and spin-spin coupling constants, which can be compared with experimental data to validate the computational model. researchgate.net

Molecular Orbital Analysis of Substituent Effects

Molecular orbital (MO) analysis provides a deeper understanding of how substituents electronically influence the BCP framework. The iodo and methoxy groups in this compound will have distinct effects. The transmission of these electronic effects through the BCP cage has been studied computationally. acs.orgnih.govacs.org It has been shown that the BCP framework can transmit both polar (field) effects and short-range effects like electronegativity and π-transfer (resonance). nih.govacs.org The ability of the BCP cage to transmit these effects is attributed to the high electron density within the cage and hyperconjugative interactions between the substituents and the framework. acs.orgnih.govacs.org The electronegativity of a substituent primarily determines the deformation of the BCP cage itself. acs.orgnih.govacs.org

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving BCP derivatives. For instance, in the context of nucleophilic substitution on 1,3-diiodobicyclo[1.1.1]pentane, computational analysis has been used to support a proposed mechanism involving the formation of a pyridine-iodine-BCP cation complex. nih.gov Similarly, computational studies have been instrumental in understanding the radical multicomponent carboamination of [1.1.1]propellane, providing a detailed reaction profile. thieme-connect.de For reactions involving this compound, computational modeling could be used to investigate reaction pathways, calculate activation barriers, and predict product distributions, thereby guiding synthetic efforts.

Transition State Analysis for Reactivity Pathways

Computational studies, particularly density functional theory (DFT), are instrumental in elucidating the mechanisms of reactions involving bicyclo[1.1.1]pentane derivatives. While specific transition state analyses for many reactions of this compound are not extensively documented in dedicated studies, significant insights can be drawn from computational analyses of its precursor, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), and related systems.

The formation of this compound often proceeds via the solvolysis of DIBCP in methanol (B129727). wayne.edu It is proposed that this reaction occurs through the formation of a bridged cationic intermediate. wayne.edu Computational analysis of the nucleophilic substitution on DIBCP with pyridine (B92270) as the nucleophile provides a well-studied model for the reactivity of the carbon-iodine bond in such systems. nih.govnih.gov These studies reveal that the reaction proceeds through a carbocationic intermediate that is stabilized by two molecules of the nucleophile. nih.gov

A proposed general mechanism for nucleophilic substitution on 1-substituted-3-iodobicyclo[1.1.1]pentanes highlights the dependence of the reaction pathway on the nature of both the substituent and the nucleophile. sci-hub.se For highly reactive substrates like DIBCP, normal substitution products are observed with nucleophiles such as sodium methoxide (B1231860). sci-hub.se

Table 1: Key Intermediates in the Formation of this compound

IntermediateDescriptionSource
Bridged Cationic SpeciesPresumed intermediate in the solvolysis of 1,3-diiodobicyclo[1.1.1]pentane with methanol. wayne.edu
Pyridine-Stabilized CarbocationA computationally studied intermediate in the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane, serving as a model for carbocationic intermediates in this system. nih.gov
3-Iodobicyclo[1.1.1]pentyl-1 cationA discrete cationic intermediate that can be trapped by methanol. acs.org

Prediction of Regioselectivity and Stereoselectivity

The regioselectivity of reactions involving this compound is primarily dictated by the distinct reactivity of the two bridgehead positions. The carbon bearing the iodine atom is the electrophilic center, susceptible to nucleophilic attack, while the methoxy-substituted carbon is generally less reactive towards nucleophiles.

Computational models are crucial for predicting the regioselectivity of such reactions. thieme-connect.com In the case of this compound, theoretical calculations would invariably predict that nucleophilic substitution will occur at the carbon bonded to the iodine atom. This is due to the excellent leaving group ability of iodide and the polarization of the C-I bond.

Stereoselectivity in reactions at the bridgehead carbon of a bicyclo[1.1.1]pentane system is a unique consideration. Unlike typical sp3-hybridized carbons in acyclic systems, the rigid cage-like structure of the BCP core prevents inversion of configuration during a substitution reaction. Therefore, reactions at the bridgehead carbon proceed with retention of configuration. Computational studies on SN2 reactions of related systems confirm that front-side attack is the only geometrically feasible pathway, although it is electronically disfavored compared to the backside attack possible in more flexible systems. wayne.edu

For reactions involving the functionalization of the methoxy group or the BCP cage itself, computational chemistry can predict the most likely sites of reaction based on factors such as bond dissociation energies, atomic charges, and frontier molecular orbital analysis. However, specific predictive studies on the regioselectivity and stereoselectivity of reactions of this compound are not widely published. The general principles derived from computational studies of other BCP derivatives would apply, indicating a high degree of predictability for many transformations.

Table 2: Predicted Selectivity in Reactions of this compound

Reaction TypePredicted SelectivityRationale
Nucleophilic SubstitutionRegioselective at the C-I bondIodine is a good leaving group; the C-I bond is the primary electrophilic site.
Nucleophilic SubstitutionStereoretentiveThe rigid BCP cage prevents backside attack and inversion of configuration.

Applications of 1 Iodo 3 Methoxybicyclo 1.1.1 Pentane in Advanced Chemical Synthesis and Materials Science

Role as a Building Block for Complex Molecular Architectures

The dual functionality of 1-iodo-3-methoxybicyclo[1.1.1]pentane makes it an exemplary starting material for constructing sophisticated molecular designs. The bridgehead iodine is particularly valuable, as the carbon-iodine bond is a key site for a wide range of chemical transformations, enabling its incorporation into larger, more complex structures.

The rigid, linear geometry of the 1,3-disubstituted BCP core is a defining feature that chemists exploit to create highly ordered molecular frameworks. The distance between the two bridgehead carbons allows the BCP unit to function as a rigid spacer, holding substituents at a fixed distance and orientation. This compound can be readily integrated into larger molecular systems through reactions targeting the iodo-group.

Research into related compounds has demonstrated the versatility of the iodo-BCP motif. For instance, studies on 1-methyl-3-iodobicyclo[1.1.1]pentane show its utility in synthesizing a diverse library of building blocks for medicinal chemistry. univ.kiev.ua The iodo-group can be converted into a carboxylic acid, amine, or alcohol, or used in coupling reactions. univ.kiev.ua A notable example of integrating a methoxy-containing BCP into a complex heterocyclic system is the synthesis of 4-iodo-1-(3-(methoxymethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole. sci-hub.se This synthesis showcases how the BCP core, functionalized with a methoxy-containing side chain, can be appended to other molecular scaffolds.

The general reactivity of the iodo-BCP allows for its use in various coupling reactions, as summarized in the table below. These reactions enable the straightforward attachment of the rigid BCP-methoxy core to both linear and branched molecular chains.

Reaction TypeReagents/CatalystResulting Functional Group
Sonogashira Coupling Terminal Alkyne, Pd/Cu catalystAlkynyl-BCP
Suzuki Coupling Boronic Acid/Ester, Pd catalystAryl/Vinyl-BCP
Nucleophilic Substitution Nucleophiles (e.g., N, S)Amino/Thio-BCP
Carbonylation Carbon Monoxide, Pd catalystBCP-Carboxylic Acid Derivative
Lithiation-Substitution Organolithium (e.g., t-BuLi), ElectrophileVaried (e.g., Carboxylic Acid)

This table represents general reactions applicable to iodo-BCP derivatives based on established chemical principles.

This compound is a precursor for creating more complex, multiply substituted BCP derivatives. The iodine atom is a versatile synthetic handle that can be transformed into numerous other functional groups. For example, the reaction of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) with various nucleophiles, including pyridines and azoles, yields a wide array of BCP salts and adducts, demonstrating the reactivity of the C-I bond. nih.govlboro.ac.uk

Similarly, research on 1-azido-3-iodobicyclo[1.1.1]pentane highlights how a difunctionalized BCP can be used in "click" chemistry and Sonogashira couplings to access complex triazoles. researchgate.netchemrxiv.org In these systems, the iodo-group can either remain in the final product as a site for further modification or participate in subsequent reactions. chemrxiv.org This modular approach allows for the systematic construction of highly decorated BCP scaffolds. By applying these established methods, the iodo-group of this compound can be targeted to introduce additional functionalities, leading to tri- or even tetra-substituted BCP systems where the methoxy (B1213986) group remains a permanent feature.

Utilization in Three-Dimensional Bioisosteric Design

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The BCP scaffold has emerged as a successful three-dimensional (3D) bioisostere for traditionally "flat" aromatic rings and linear alkynes. researchgate.netchemistryviews.org

The 1,3-disubstituted BCP core is an excellent geometric mimic of a para-substituted benzene (B151609) ring. nih.govacs.org It maintains a similar linear distance and exit vector for its substituents but replaces the flat, electron-rich aromatic system with a saturated, sp³-rich cage. This substitution can lead to significant improvements in a drug candidate's physicochemical properties, including enhanced aqueous solubility, increased metabolic stability, and better membrane permeability. bldpharm.comnih.gov

In this context, this compound would serve as a bioisostere for 4-iodoanisole (B42571) or other para-methoxyphenyl derivatives. The rigid BCP cage locks the substituents into a defined spatial arrangement, preventing the free rotation that occurs with a phenyl ring. This rigidification can be advantageous for optimizing binding affinity to a biological target by reducing the entropic penalty upon binding. The replacement of an aromatic ring with a BCP scaffold increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a property often correlated with higher success rates in clinical development. nih.gov

A primary advantage of using the BCP scaffold is the precise control it offers over molecular geometry. acs.orgthieme-connect.com Unlike flexible linkers that can adopt multiple conformations, the BCP cage is conformationally locked. The bridgehead substituents of a 1,3-disubstituted BCP are held approximately 180° apart, providing a rigid, linear arrangement. thieme-connect.com

The use of this compound as a building block allows medicinal chemists to introduce a conformationally rigid element into a molecule. This rigidity removes ambiguity about the spatial relationship between the iodo- and methoxy-bearing parts of the molecule and any groups attached to them. This can be critical for structure-activity relationship (SAR) studies, as it helps to deconstruct the bioactive conformation of a drug candidate. By replacing a flexible aryl or alkyl chain with the rigid BCP linker, the conformational landscape of the molecule is simplified, which can lead to improved target selectivity and potency.

Applications in Materials Science as Rigid Spacers and Linkers

The same properties that make BCPs valuable in medicinal chemistry—namely their rigidity and defined geometry—also make them highly attractive for applications in materials science. acs.orgthieme-connect.com They serve as non-conjugated, rigid-rod linkers for constructing molecular-scale architectures, such as molecular wires, porous materials, and liquid crystals.

This compound can be envisioned as a functional linker for creating advanced materials. The iodo- and methoxy- groups at opposite ends of the rigid BCP core can serve as distinct connection points or as terminal functional groups that influence the material's bulk properties. For example, the iodo-group can be used to anchor the linker to a surface or to another molecular component via established coupling chemistry. The terminal methoxy group could be used to tune solubility, influence packing in the solid state, or provide a site for hydrogen bonding in supramolecular assemblies. The BCP core itself acts as an efficient electronic insulator, preventing conjugation between the two bridgehead positions, a property that is useful in the design of molecular electronic components. nih.gov

Construction of Oligomeric and Polymeric Structures (e.g., Staffanes)

The rigid, linear geometry of the BCP core makes it an ideal monomer unit for the construction of "molecular rods" or staffanes, which are oligomers of BCP. These structures are of great interest in materials science for their potential applications in molecular electronics and nanotechnology. The primary route to these oligomers often involves the coupling of functionalized BCP monomers.

The iodo-group on the BCP core is a key handle for such polymerization reactions. While free radical addition reactions involving [1.1.1]propellane can sometimes lead to the oligomerization of the parent hydrocarbon thieme-connect.com, a more controlled approach involves the coupling of di-functionalized BCPs. For instance, the formation of 1,3-diiodo univ.kiev.uastaffane has been reported, demonstrating the feasibility of using iodo-substituted BCPs as precursors for these extended structures. figshare.com In this context, this compound can serve as a functionalized monomer. The iodo-group can participate in coupling reactions to extend the polymeric chain, while the methoxy group remains as a pendant functionality along the oligomer backbone. This allows for the synthesis of functionalized staffanes with tailored properties, where the methoxy groups could influence solubility, polarity, or solid-state packing of the material.

Design of Functional Materials with Defined Architectures

The precise, rigid structure of the BCP scaffold is being exploited to create functional materials with highly defined three-dimensional architectures. nih.gov BCP derivatives have been successfully incorporated into liquid crystals, where their linear shape helps to promote the formation of mesophases. researchgate.net The synthesis of these materials often relies on cross-coupling reactions, for which iodo-BCPs are excellent substrates. researchgate.net

Furthermore, the creation of complex, well-defined materials is increasingly reliant on highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry". researchgate.netenamine.net The this compound scaffold is an ideal precursor for creating BCP-based monomers for this purpose. The iodo-group can be readily converted into either an azide (B81097) or a terminal alkyne—the two components of the click reaction. researchgate.netresearchgate.net This transforms the BCP into a bifunctional linker. One bridgehead can be "clicked" to another molecular component, while the methoxy-substituted bridgehead provides a distinct chemical functionality. This strategy allows for the modular assembly of complex architectures, such as polymers, dendrimers, or functionalized surfaces, with precise control over the placement and orientation of the BCP units.

Table 1: BCP Building Blocks for Functional Material Synthesis
Precursor ScaffoldTarget Reactive GroupSynthetic TransformationApplicationReference
1-Iodo-3-X-BCP1-Azido-3-X-BCPNucleophilic substitution with an azide source (e.g., NaN₃).Click Chemistry, Bioconjugation researchgate.net
1-Iodo-3-X-BCP1-Alkynyl-3-X-BCPSonogashira coupling with a protected alkyne.Click Chemistry, Molecular Rods researchgate.net
1-Iodo-3-X-BCP1-Aryl-3-X-BCPTransition-metal catalyzed cross-coupling (e.g., Suzuki, Kumada).Liquid Crystals, Bioactive Molecules researchgate.net

Precursor to Other Functionalized BCP Derivatives for Broad Synthetic Utility

Perhaps the most significant application of this compound is its role as a versatile precursor to a wide array of other 1,3-disubstituted BCPs. The carbon-iodine bond at the bridgehead is remarkably amenable to a variety of transformations, providing access to compounds that might be difficult to synthesize by other means. thieme-connect.comrsc.org The stability of the methoxy group under many reaction conditions allows the iodo-group to be selectively manipulated.

The synthetic utility of iodo-BCPs is extensive. The iodine atom can be replaced by various functional groups through nucleophilic substitution reactions. For example, reactions with nitrogen and sulfur nucleophiles can be used to introduce heterocycles or other functional groups. nih.gov

Moreover, the iodo-group is an excellent substrate for metal-catalyzed cross-coupling reactions. Iron-catalyzed Kumada coupling of iodo-BCPs with aryl and heteroaryl Grignard reagents enables the formation of new carbon-carbon bonds at the bridgehead position, a significant method for creating BCP analogues of various drugs. researchgate.net Another powerful transformation is the halogen-metal exchange. Treatment of an iodo-BCP with an organolithium reagent (like t-BuLi) generates a bridgehead BCP-lithium species. univ.kiev.ua This highly reactive intermediate can then be trapped with a wide range of electrophiles, such as carbon dioxide (to form a carboxylic acid), aldehydes, or ketones, thus introducing diverse functionalities onto the BCP core. univ.kiev.uarsc.org This broad reactivity makes this compound a key intermediate for rapidly building libraries of complex, functionalized BCP derivatives for applications in drug discovery and beyond. nih.gov

Table 2: Synthetic Transformations of the Iodo-Group in BCP Scaffolds
Reaction TypeReagentsResulting Functional GroupReference
Halogen-Metal Exchange & Electrophilic Quench1. t-BuLi 2. CO₂-COOH (Carboxylic Acid) univ.kiev.ua
Kumada Cross-CouplingAr-MgBr, Fe Catalyst-Ar (Aryl/Heteroaryl) researchgate.net
Nucleophilic SubstitutionPyridine (B92270)Pyridinium Salt nih.gov
Conversion to Alcohol(Conditions for conversion of halide to alcohol)-OH (Alcohol) rsc.org
Iodo-sulfenylationHeterocyclic thiols, NIS/DIH-S-Het (Heterocyclic sulfide) liverpool.ac.uk

Future Research Directions and Emerging Opportunities for 1 Iodo 3 Methoxybicyclo 1.1.1 Pentane

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic strategies that are both efficient and environmentally benign is a critical area of future research for 1-iodo-3-methoxybicyclo[1.1.1]pentane and related BCP derivatives.

Exploration of Metal-Free and Photoredox Catalysis

Recent years have seen a surge in the use of photoredox catalysis for the synthesis of BCPs, offering mild reaction conditions and broad functional group tolerance. acs.org Future work will likely focus on expanding the scope of these light-driven reactions.

Metal-Free Approaches: The development of metal-free synthetic routes is a key objective for sustainable chemistry. Research into organocatalyzed and photo-organocatalyzed reactions for the synthesis and functionalization of this compound will be crucial. These methods can reduce the environmental impact and cost associated with metal catalysts. For instance, the use of organic photocatalysts like 4CzIPN has already shown promise in the synthesis of highly functionalized BCPs. nih.gov

Photoredox Catalysis: Further exploration of photoredox catalysis is expected to yield new and efficient methods for constructing the BCP core and introducing diverse functional groups. acs.orgrsc.org Dual catalytic systems, combining a photocatalyst with another catalyst such as a copper or nickel complex, have demonstrated the ability to forge complex C-C and C-N bonds in a single step. nih.gov Future research may focus on developing enantioselective photoredox methods to produce chiral BCPs, which are of significant interest in drug discovery. acs.org

Chemo- and Regioselective Functionalization Strategies

Achieving precise control over the placement of functional groups on the BCP scaffold is essential for fine-tuning the properties of the resulting molecules.

Selective C-H Functionalization: While bridgehead functionalization is well-established, the selective functionalization of the bridge C-H bonds remains a challenge. acs.orgspringernature.com Developing catalytic systems that can differentiate between the tertiary bridgehead and secondary bridge C-H bonds would open up new avenues for creating multi-substituted BCPs with unique substitution patterns. springernature.com

Orthogonal Functionalization: Strategies that allow for the independent manipulation of different functional groups on the BCP core are highly desirable. This would enable the sequential and controlled introduction of various substituents, facilitating the rapid generation of compound libraries for screening in drug discovery programs. researchgate.net

Expansion of Reactivity Profiles for Broad Chemical Transformations

Understanding and expanding the reactivity of the functional groups present in this compound is key to its utility as a versatile synthetic intermediate.

Investigations into New Reaction Manifolds of the Iodide and Methoxy (B1213986) Groups

The iodide and methoxy groups of this compound are key handles for further chemical transformations.

Iodide Group Transformations: The carbon-iodine bond is a versatile functional group that can participate in a wide range of reactions, including cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic substitution, and radical reactions. acs.orgnih.gov Future research will likely explore novel cross-coupling partners and reaction conditions to expand the diversity of substituents that can be introduced at this position. The conversion of the iodide to other functional groups, such as boronic esters, will also continue to be an important area of investigation. nih.gov

Methoxy Group Reactivity: While often considered a stable ether linkage, the methoxy group can potentially be cleaved or transformed under specific conditions. Investigating methods for the selective demethylation or functionalization of the methoxy group would provide another point of diversification for this scaffold.

Exploration of Cage-Functionalization Beyond Bridgehead Positions

The majority of synthetic efforts have focused on the functionalization of the C1 and C3 bridgehead positions of the BCP core. researchgate.netnih.gov

Bridge Position Functionalization: A significant frontier in BCP chemistry is the development of methods for the selective functionalization of the C2 methylene (B1212753) bridge. researchgate.netnih.gov Accessing 1,2-disubstituted BCPs is of particular interest as they could serve as mimics for ortho- and meta-substituted arenes, a role that the traditional 1,3-disubstituted BCPs cannot fulfill. pnas.org Recent breakthroughs have demonstrated that it is possible to synthesize and functionalize these previously inaccessible isomers, opening up new areas of chemical space for exploration. pnas.org

Multi-substituted BCPs: The development of strategies to create BCPs with substituents at three or even all four positions would provide access to highly complex and three-dimensional molecules with potential applications in materials science and as intricate pharmacophores.

Advanced Computational Modeling for Rational Design

Computational chemistry plays an increasingly important role in understanding the unique properties of BCPs and in guiding the design of new synthetic targets and methodologies.

Predicting Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure and strain of this compound and its derivatives. nih.govcolab.ws These models can help to predict the regioselectivity of reactions, the stability of intermediates, and the physicochemical properties of the final products. nih.gov

In Silico Screening and Design: Computational tools can be employed to design novel BCP-containing molecules with desired properties. For example, virtual screening can be used to identify BCP-based drug candidates that are likely to bind to a specific biological target. Molecular dynamics simulations can provide insights into the conformational behavior of BCP-containing molecules and their interactions with their environment.

The continued exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and expand its application as a powerful tool in the creation of new and improved molecules for a wide range of scientific disciplines.

Predictive Design of Novel BCP-Containing Molecular Systems

The rational design of complex molecules containing the BCP scaffold is being significantly accelerated through the use of computational chemistry. These predictive models allow researchers to forecast the properties and reactivity of novel BCP derivatives before committing to laborious and resource-intensive synthesis.

Key applications of computational studies in BCP design include:

Reaction Pathway and Barrier Calculation: Computational methods are used to determine the kinetic barriers of potential reactions. For example, understanding the energy barriers for radical addition to [1.1.1]propellane versus other potential reactions allows for the strategic design of one-step, multi-component syntheses of BCP boronates. nih.gov

Mechanism Elucidation: Predictive modeling can shed light on complex reaction mechanisms. Studies have been conducted to understand the role of ligands in iron-catalyzed cross-coupling reactions to form BCP-aryl bonds and to explain the remarkable selectivity of C–H functionalization at the tertiary bridgehead position. chemrxiv.orgspringernature.com

Bioisostere Validation and Shape Analysis: Computational tools are used to validate the role of BCPs as mimics for other chemical groups. pnas.org Advanced metrics, such as the principal moments of inertia (PMI), can be calculated for virtual libraries of BCP compounds to assess their three-dimensional shape diversity, guiding the design of molecules with optimal spatial arrangements for biological targets. nih.gov

Table 1: Applications of Predictive Computational Methods in BCP Research
Computational Method/AnalysisApplication in BCP ChemistryExample from ResearchReference
Calculation of Reaction Energy BarriersGuiding the design of efficient multi-component reactions by comparing competing pathways.Determining that the kinetic barrier for alkyl radical addition to [1.1.1]propellane is lower than for borylation, enabling a one-step synthesis of BCP-Bpins. nih.gov
Calculation of Heats of FormationAssessing the thermodynamic stability and strain of new BCP derivatives.Investigating the change in strain energy upon introducing a trigonal center at a bridge position. proquest.com
Principal Moments of Inertia (PMI) AnalysisEvaluating the three-dimensional shape and diversity of virtual BCP libraries to guide drug design.Comparing the shape diversity of trisubstituted BCP derivatives against their 1,2,4- and 1,3,4-trisubstituted arene counterparts. nih.gov
Mechanistic Transition State AnalysisElucidating the role of catalysts and intermediates in complex transformations.Analyzing the role of nucleophiles in stabilizing a key carbocation intermediate during the substitution of 1,3-diiodobicyclo[1.1.1]pentane. nih.gov

High-Throughput Screening of Reactivity and Stability

To complement predictive design, high-throughput screening (HTS) methodologies are being developed to experimentally test the reactivity and stability of BCP compounds on a massive scale. These approaches are crucial for rapidly identifying optimal reaction conditions and for building large libraries of diverse BCP-containing molecules for drug discovery programs. acs.org

An ongoing challenge in drug discovery is the efficient exploration of chemical space to improve properties like potency and reduce undesirable pharmacokinetic profiles. acs.org HTS enables this by:

Automated Nanomole-Scale Reaction Screening: Platforms have been developed that use automated, continuous flow systems to perform thousands of reactions on the nanomole scale. This allows for the rapid optimization of reaction parameters such as catalysts, reagents, solvents, and temperature. acs.org

Parallel Synthesis for Library Generation: Once optimal conditions are identified, they can be applied in a parallel synthesis format to quickly generate large libraries of related compounds. For instance, a photocatalyzed Minisci-like reaction was developed using HTS to couple a BCP-carboxylic acid with various heterocycles, demonstrating a 55% success rate across a diverse library array. acs.org

Development of Robust and Sustainable Methods: HTS facilitates the screening of numerous catalysts, including more sustainable and cost-effective organic photocatalysts, mitigating the need for precious metals. acs.org This accelerates the discovery of robust and scalable reactions suitable for medicinal chemistry applications. researchgate.net

Table 2: High-Throughput Screening Workflow for BCP Reactivity
StepDescriptionKey Technology/MethodReference
1. Substrate PreparationSynthesis of a versatile BCP starting material, such as a redox-active ester derived from 3-(methylester)bicyclo[1.1.1]pentane-1-carboxylic acid.Standard organic synthesis. acs.org
2. Nanoscale Reaction OptimizationAutomated screening of reaction conditions (e.g., photocatalysts, solvents, bases, concentrations) in a continuous flow reactor.Automated nanoscale continuous flow reaction platform. acs.org
3. Data AnalysisRapid analysis of reaction outcomes to identify top-performing conditions.High-throughput analytical methods (e.g., LC-MS). acs.org
4. Parallel Library SynthesisApplication of optimized conditions to a diverse set of reactants to quickly build a compound library.Parallel medicinal chemistry (PMC) format on a ~50 μmol scale. acs.org
5. Scale-Up ValidationConfirmation of reaction performance on a standard laboratory scale (>0.5 mmol).Standard batch chemistry. acs.org

Integration into Advanced Chemical Technologies

The translation of promising BCP compounds from laboratory curiosities to industrial-scale building blocks requires the adoption of advanced manufacturing technologies. Flow chemistry and automated synthesis are at the forefront of this effort, offering significant advantages in safety, scalability, and efficiency.

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is particularly well-suited for the synthesis of strained and high-energy intermediates like [1.1.1]propellane, the primary precursor to most BCPs. researchgate.netresearchgate.net

Key advantages and applications include:

Enhanced Safety and Scalability: The small reactor volumes in flow systems allow for precise temperature control and minimize the risks associated with highly exothermic reactions or unstable intermediates. This has enabled the safe, on-demand generation of [1.1.1]propellane, which can be used immediately in subsequent reactions, avoiding the need for cryogenic storage. researchgate.net

Large-Scale Production: Flow chemistry has proven to be highly scalable. A light-driven reaction between alkyl iodides and propellane has been performed in flow to produce BCP iodides on a kilogram scale. nih.gov Similarly, a photochemical flow reaction was used to construct the BCP core, producing approximately 1 kg of a key diketone intermediate within a single day. acs.org

Integration with Photochemistry: Flow reactors are ideal for photochemical reactions, ensuring uniform irradiation of the reaction mixture. Mercury-free, LED-based flow setups have been developed for the synthesis of BCPs, offering a more sustainable and efficient alternative to traditional batch photochemical reactors. acs.orgnih.gov This method is so effective that in many cases, simple evaporation of the solvent yields products pure enough for subsequent steps without further purification. nih.gov

Sustainable Synthesis: Metal- and additive-free multicomponent reactions have been developed in flow systems, providing a sustainable platform for generating functionalized BCPs for bioisostere design. rsc.org

Table 3: Comparison of Batch vs. Flow Synthesis for BCP Precursors
ParameterBatch SynthesisFlow Chemistry SynthesisReference
Reaction Photochemical addition to [1.1.1]propellanePhotochemical addition to [1.1.1]propellane acs.orgnih.gov
Scale Often limited to gram-scale due to safety and efficiency issues.Demonstrated on milligram to kilogram scales. nih.gov
Safety Higher risk with unstable intermediates ([1.1.1]propellane) and poor heat dissipation in large volumes.Greatly improved safety due to small reactor volume, superior heat transfer, and on-demand generation of intermediates. researchgate.net
Efficiency/Speed Longer reaction times, non-uniform irradiation.Shorter reaction times (e.g., 30 minutes), efficient and uniform irradiation leading to higher throughput (up to 1 kg/day). acs.orgnih.gov
Equipment Large quartz vessels, potentially high-pressure mercury lamps.Compact reactors, often using more sustainable and efficient LED light sources. acs.org

Q & A

Q. What are the common synthetic routes for 1-iodo-3-methoxybicyclo[1.1.1]pentane?

The synthesis typically involves radical or solvolysis approaches:

  • Radical ring-opening : Tricyclo[1.1.1.0¹,³]pentane (TCP) reacts with alkyl halides (e.g., methyl iodide) via triethylborane-initiated atom-transfer radical addition (ATRA). This method tolerates functional groups and operates under mild conditions .
  • Solvolysis : Reacting 1,3-diiodobicyclo[1.1.1]pentane with methanol generates this compound through a proposed bridged cationic intermediate .
  • Photochemical methods : Visible light-induced difluoroalkylation/heteroarylation of [1.1.1]propellane with nitrogen-containing heterocycles and difluoroiodane(III) reagents offers another pathway .
MethodKey Reagents/ConditionsYield/Notes
Radical ATRATCP, triethylborane, alkyl halidesFunctional group tolerant
SolvolysisMethanol, diiodo-BCP substrateForms cationic intermediate
Photochemical[1.1.1]Propellane, light, reagentsModerate to good yields

Q. How is the structure of bicyclo[1.1.1]pentane derivatives characterized?

  • Infrared (IR) spectroscopy : High-resolution IR spectra (0.0015 cm⁻¹) identify vibrational modes, particularly for strained C–H bonds in the BCP core .
  • X-ray crystallography : Used to confirm bridgehead substitution patterns and bond angles, as seen in studies of BCP-based inhibitors .
  • Computational methods : G2/G3 calculations validate experimental data (e.g., acidity, bond dissociation energies) and predict ion geometries .

Q. Why is bicyclo[1.1.1]pentane used as a bioisostere in drug design?

BCP replaces phenyl rings, tert-butyl groups, or alkynes to improve physicochemical properties:

  • Enhanced solubility : The rigid, non-planar structure reduces crystallinity, as demonstrated in γ-secretase inhibitors where BCP increased aqueous solubility by ~4-fold compared to aromatic analogs .
  • Improved metabolic stability : Reduced aromatic ring count minimizes oxidative metabolism, enhancing pharmacokinetic profiles .

Advanced Research Questions

Q. How do substitution mechanisms differ at bridgehead positions in BCP derivatives?

  • Front-side attack : Small bridgehead iodides (e.g., 1-iodo-3-methoxy-BCP) may undergo nucleophilic substitution with retention of configuration due to steric constraints preventing backside attack. Computational studies suggest low energy barriers for such pathways .
  • Cationic intermediates : Solvolysis of diiodo-BCPs in methanol proceeds via a bridged cationic species, enabling selective methoxy substitution .

Q. What challenges arise in functionalizing the bridge positions of BCPs?

  • Synthetic constraints : Secondary bridge C–H bonds are less reactive than bridgehead positions. Radical-based multicomponent carboamination of [1.1.1]propellane has been developed to introduce amines and other groups at bridge positions .
  • Thermodynamic stability : The strong bridgehead C–H bond (BDE = 109.7 ± 3.3 kcal/mol in tert-butyl-BCP) resists functionalization, requiring specialized reagents or catalysts .

Q. How can computational methods predict the stability and reactivity of BCP derivatives?

  • Thermodynamic cycles : G2/G3 calculations accurately reproduce experimental acidities (ΔG°acid = 408.5 ± 0.9 kcal/mol for tert-butyl-BCP) and bond dissociation energies .
  • Ion stability : MP2/6-31G* calculations show the bicyclo[1.1.1]pentyl cation is more stable than tert-butyl cation due to hyperconjugation and strain release .

Q. Why does decarboxylation of 1-BCP-carboxylate fail to generate the expected anion?

Decarboxylation leads to ring-opening isomerization instead of anion formation. The 1-bicyclo[1.1.1]pentyl anion must be synthesized via desilylation of 1-tert-butyl-3-(trimethylsilyl)-BCP using fluoride reagents .

Q. What radical-based strategies enable diverse functionalization of BCPs?

  • ATRA ring-opening : Triethylborane initiates radical addition to TCP, yielding halogenated BCPs .
  • Multicomponent carboamination : Combines [1.1.1]propellane, amines, and radicals under mild conditions to produce 3-substituted BCP-amines .

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